N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16110460
InChI: InChI=1S/C26H25N5O4S/c1-33-21-12-10-19(11-13-21)25-29-30-26(31(25)20-7-5-4-6-8-20)36-17-24(32)28-27-16-18-9-14-22(34-2)23(15-18)35-3/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+
SMILES:
Molecular Formula: C26H25N5O4S
Molecular Weight: 503.6 g/mol

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC16110460

Molecular Formula: C26H25N5O4S

Molecular Weight: 503.6 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C26H25N5O4S
Molecular Weight 503.6 g/mol
IUPAC Name N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C26H25N5O4S/c1-33-21-12-10-19(11-13-21)25-29-30-26(31(25)20-7-5-4-6-8-20)36-17-24(32)28-27-16-18-9-14-22(34-2)23(15-18)35-3/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+
Standard InChI Key DGMSRYAZDXFZLA-JVWAILMASA-N
Isomeric SMILES COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)OC)OC
Canonical SMILES COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)OC)OC

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features a triazole core substituted with phenyl and methoxyphenyl groups, coupled to a hydrazone moiety derived from 3,4-dimethoxybenzaldehyde. The 4H-1,2,4-triazol-3-yl ring is linked via a sulfanyl group to an acetohydrazide chain, which forms a Schiff base with the aldehyde component. Key functional groups include:

  • Triazole ring: Known for metabolic stability and hydrogen-bonding capabilities.

  • Methoxyphenyl substituents: Enhance lipophilicity and modulate electronic effects.

  • Hydrazone linkage: Imparts conformational rigidity and chelating potential.

A comparative analysis of analogous compounds (Table 1) highlights structural variations influencing bioavailability and target affinity.

Table 1: Structural and Physicochemical Comparisons

Compound FeatureN'-[(E)-(3,4-Dimethoxyphenyl)...EVT-11814268VC20120269
Core structure4H-1,2,4-triazol-3-yl4H-1,2,4-triazol-3-yl4H-1,2,4-triazol-3-yl
Aromatic substituents4-methoxyphenyl, phenyl3,4-dimethoxyphenyl5-bromothiophen-2-yl
Hydrazide moietyAcetohydrazideAcetohydrazideAcetohydrazide
Molecular weight (g/mol)~550 (estimated)558.5558.5
Key functional groupsMethoxy, sulfanyl, hydrazoneDihydroxyphenyl, sulfanylBromothiophene, sulfanyl

Synthesis and Characterization

Analytical Validation

Structural confirmation employs:

  • NMR spectroscopy: Characteristic signals for methoxy protons (~δ 3.8–4.0 ppm) and hydrazone imine protons (~δ 8.2–8.5 ppm).

  • Mass spectrometry: Molecular ion peaks consistent with the calculated molecular weight (e.g., m/z 551.2 for [M+H]+).

  • X-ray crystallography: Resolves stereochemistry of the hydrazone E-configuration, critical for bioactivity.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Triazole-hydrazone hybrids exhibit broad-spectrum antimicrobial activity by inhibiting fungal cytochrome P450 enzymes and bacterial cell wall synthesis. For example, the bromothiophene analog VC20120269 demonstrates MIC values of 4–8 µg/mL against Staphylococcus aureus and Candida albicans, suggesting similar potential for the target compound.

Enzyme Inhibition

Hydrazones are potent inhibitors of xanthine oxidase and monoamine oxidase due to their metal-chelating capacity. The sulfanyl group in this compound could enhance binding to enzyme active sites, as seen in related compounds showing 80–90% inhibition at 10 µM concentrations.

Pharmacological Applications

Drug Development Prospects

The compound’s multifunctional architecture positions it as a candidate for:

  • Antifungal agents: Targeting lanosterol 14α-demethylase in pathogenic fungi.

  • Chemotherapeutic adjuvants: Synergizing with platinum-based drugs to overcome resistance.

  • Neuroprotective agents: Scavenging reactive oxygen species in neurodegenerative models.

Table 2: Therapeutic Indications and Supporting Evidence

ApplicationMechanismAnalogous Compound Evidence
AntifungalCYP450 inhibitionVC20120269: MIC = 4 µg/mL
AnticancerTopoisomerase II inhibitionEVT-11814268: IC50 = 12.5 µM
AntioxidantROS scavengingEVT-11819524: 85% inhibition

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically varying methoxy and phenyl substituents to optimize potency and pharmacokinetics.

  • In Vivo Toxicology: Assessing hepatic metabolism and renal clearance in rodent models.

  • Formulation Development: Enhancing aqueous solubility via prodrug strategies or nanoencapsulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator